
4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzothiadiazine core
- Substituents including a 4-fluorophenyl group and a 2,5-dimethylbenzyl group
- A 1,1-dioxide functional group , which enhances its chemical reactivity.
This structural configuration is believed to contribute to its biological activity, particularly in modulating metabolic pathways.
Antidiabetic Properties
Research indicates that derivatives of benzothiadiazines exhibit significant antidiabetic properties. Specifically, these compounds can act as potassium channel openers (K(ATP) channels), influencing insulin release from pancreatic beta cells. The potential effects on glucose metabolism suggest that this compound may also have similar antidiabetic effects.
Antihypertensive Effects
The compound's interaction with ion channels involved in vascular regulation hints at potential antihypertensive properties. Similar compounds have demonstrated efficacy in lowering blood pressure through vasodilation mechanisms mediated by K(ATP) channel activation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds provides insight into the unique attributes of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | Structure | Known for potent K(ATP) channel activation |
3-methyl-7-chlorobenzo-4H-1,2,4-thiadiazine 1,1-dioxide | Structure | Exhibits insulin release inhibition in vitro |
Diazoxide | Structure | A well-known K(ATP) opener used clinically for hypertension |
These comparisons highlight the potential pharmacological effects attributed to the specific substituents of the compound .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with K(ATP) channels plays a crucial role in mediating its antidiabetic and antihypertensive activities. Further studies focusing on binding affinities and interaction profiles with various biological targets will be essential for elucidating its mechanism of action.
Case Studies and Research Findings
While specific case studies on this compound remain limited due to the novelty of research surrounding it, several studies on related benzothiadiazine derivatives provide a foundation for understanding its potential applications. For instance:
- Study on K(ATP) Channel Openers : Research has shown that other benzothiadiazine derivatives effectively modulate insulin secretion through K(ATP) channel activation. Such findings suggest that similar pathways may be exploitable by this compound.
- Antihypertensive Activity : Clinical studies involving other compounds in the benzothiadiazine class have demonstrated significant reductions in blood pressure among subjects treated with these agents. This supports the hypothesis that our compound may also possess similar therapeutic effects.
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-8-16(2)17(13-15)14-24-20-5-3-4-6-21(20)29(27,28)25(22(24)26)19-11-9-18(23)10-12-19/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHGIKSXDUILIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.